

Unveiling CEP-Lysine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CEP-Lysine-d4

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An In-depth Technical Guide on Nε-(Carboxyethyl)lysine-d4 (**CEP-Lysine-d4**)

This technical guide provides a comprehensive overview of Nε-(Carboxyethyl)lysine-d4 (**CEP-Lysine-d4**), a critical tool for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and age-related diseases. This document outlines its chemical properties, structure, and applications, with a focus on its role as an internal standard in mass spectrometry-based quantitative analysis.

Core Concepts: Understanding CEP-Lysine-d4

Nε-(Carboxyethyl)lysine (CEP) is a biomarker for oxidative damage and is particularly associated with the pathogenesis of age-related macular degeneration (AMD). CEP is formed from the adduction of lipid-derived reactive aldehydes to lysine residues in proteins. **CEP-Lysine-d4** is a stable isotope-labeled form of CEP-lysine, containing four deuterium atoms. This isotopic labeling makes it an ideal internal standard for accurate quantification of endogenous CEP-lysine in biological samples using mass spectrometry.^[1]

Chemical Identity and Structure

CEP-Lysine-d4 is chemically known as (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid.^[1] The four deuterium atoms are located on the carboxyethyl group,

providing a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

Below is a 2D representation of the chemical structure of **CEP-Lysine-d4**.

Caption: 2D diagram illustrating the linkage of the carboxyethylpyrrole (CEP) moiety to the epsilon-amino group of a lysine residue, with deuterium labeling on the ethyl group.

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of **CEP-Lysine-d4**.

Property	Value	Reference
Chemical Formula	C ₁₃ H ₁₆ D ₄ N ₂ O ₄	[1][2][3]
CAS Number	2702446-72-6	[1][2][3][4]
Molecular Weight	272.33 g/mol	[2]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Appearance	Crystalline solid	[1]
Solubility	DMF: 20 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL	[1]
Predicted Boiling Point	499.18 °C at 760 Torr	[2]
Predicted Density	1.277 g/cm ³	[2]
Predicted pKa	2.51	[2]

Experimental Protocols: Quantification of CEP-Lysine

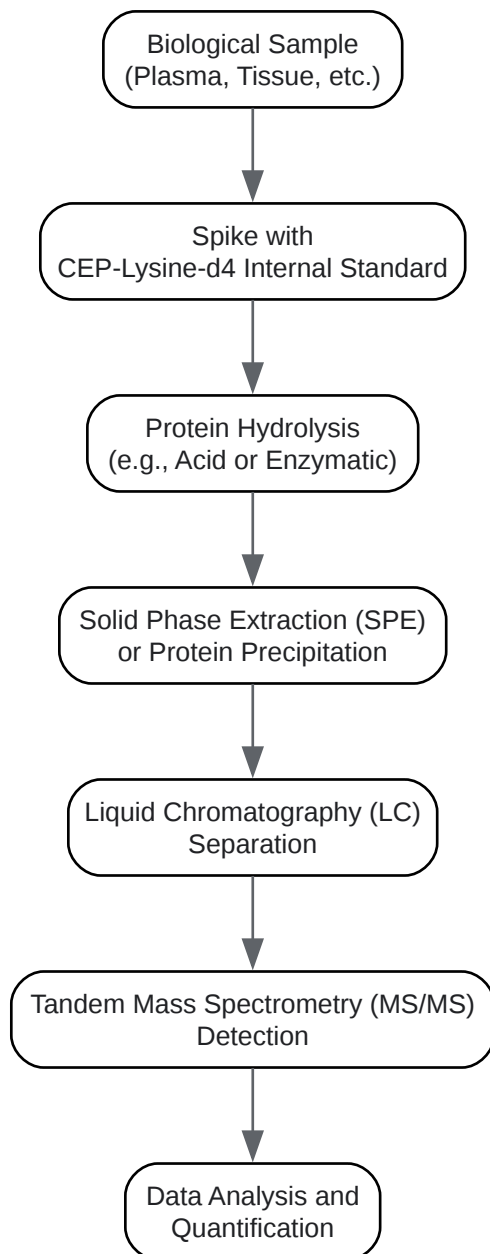
CEP-Lysine-d4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of CEP-lysine in

biological matrices such as plasma, serum, and tissue homogenates.

General Workflow for LC-MS/MS Quantification

The following diagram outlines a typical workflow for the quantification of CEP-lysine using **CEP-Lysine-d4** as an internal standard.

LC-MS/MS Quantification Workflow for CEP-Lysine



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Caption: A generalized workflow for the quantification of CEP-lysine in biological samples using an internal standard and LC-MS/MS.

Detailed Methodological Steps:

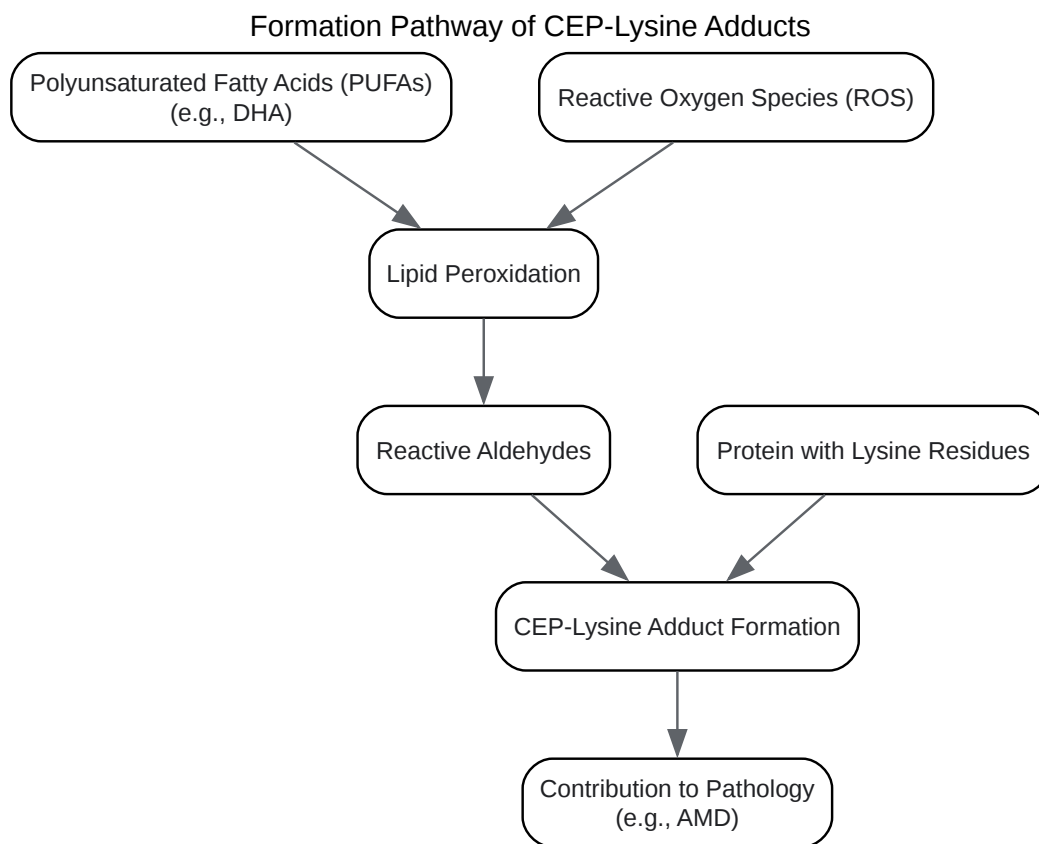
- Sample Preparation:
 - A known amount of the biological sample (e.g., plasma, tissue homogenate) is taken.
 - A precise amount of **CEP-Lysine-d4** internal standard solution is added ("spiked") into the sample.^[5]
 - For total CEP-lysine measurement (protein-bound and free), proteins are precipitated, typically with a cold organic solvent like acetonitrile or methanol.^[5] The supernatant is collected for analysis of free CEP-lysine. For the analysis of protein-bound CEP-lysine, the protein pellet is subjected to hydrolysis.
 - Protein Hydrolysis: The protein pellet is subjected to acid or enzymatic hydrolysis to release the CEP-lysine adducts from the protein backbone. Acid hydrolysis is commonly performed using 6 M HCl at elevated temperatures.
- Extraction and Cleanup:
 - Following hydrolysis, the sample is often purified using solid-phase extraction (SPE) to remove interfering substances such as salts and lipids. This step is crucial for robust and reproducible LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - The purified extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
 - Chromatographic Separation: A reversed-phase C18 column is typically used to separate CEP-lysine and **CEP-Lysine-d4** from other sample components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.^[6]
 - Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. Specific

precursor-to-product ion transitions for both CEP-lysine and **CEP-Lysine-d4** are monitored. The transition for **CEP-Lysine-d4** will have a mass-to-charge ratio (m/z) that is 4 Da higher than that of the unlabeled CEP-lysine.

- Quantification:
 - The concentration of CEP-lysine in the original sample is determined by calculating the ratio of the peak area of the endogenous CEP-lysine to the peak area of the **CEP-Lysine-d4** internal standard. This ratio is then compared to a standard curve generated using known concentrations of unlabeled CEP-lysine and a fixed concentration of the internal standard.

Signaling Pathways and Logical Relationships

The formation of CEP adducts is a consequence of lipid peroxidation, a key feature of oxidative stress. The following diagram illustrates the pathway leading to the formation of CEP-lysine adducts.



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Caption: A simplified signaling pathway showing the generation of CEP-lysine adducts from the oxidation of polyunsaturated fatty acids.

This technical guide serves as a foundational resource for researchers working with **CEP-Lysine-d4**. For specific applications and troubleshooting, it is recommended to consult the cited literature and the manufacturer's technical documentation.

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